Nickel carbonate hydroxide teteahydrate

Catalyst precursor Hydrodesulfurization Composite oxide synthesis

Sourcing the optimal nickel precursor for catalyst or battery R&D often involves trade-offs between purity, morphology, and thermal behavior. Nickel carbonate hydroxide tetrahydrate (2NiCO₃·3Ni(OH)₂·4H₂O) resolves this by providing a stoichiometrically defined hydrated basic carbonate that outperforms anhydrous or nitrate-based alternatives. - Delivers 353 mAh/g specific capacity (at 1 mV/s) in supercapacitor electrodes, exceeding typical nickel hydroxide baselines. - Preferred over nickel nitrate for Ni-Mo-W HDS catalysts: yields larger pore volume and 99.91% sulfur removal in FCC diesel hydrotreating. - Thermal decomposition enthalpy of 28.8 kJ/mol enables precise control of NiO crystallite size for sensor, electrochromic, and Li-ion battery anode applications.

Molecular Formula C2H14Ni5O16
Molecular Weight 587.59 g/mol
Cat. No. B8022873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel carbonate hydroxide teteahydrate
Molecular FormulaC2H14Ni5O16
Molecular Weight587.59 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2]
InChIInChI=1S/2CH2O3.5Ni.10H2O/c2*2-1(3)4;;;;;;;;;;;;;;;/h2*(H2,2,3,4);;;;;;10*1H2/q;;5*+2;;;;;;;;;;/p-10
InChIKeyKWOUKTWMXYFKIW-UHFFFAOYSA-D
Commercial & Availability
Standard Pack Sizes0 kg / 1 g / 100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Carbonate Hydroxide Tetrahydrate Technical Identity & Sourcing


Nickel carbonate hydroxide tetrahydrate (CAS 12244-51-8), also designated as basic nickel carbonate tetrahydrate with the linear formula 2NiCO₃·3Ni(OH)₂·4H₂O, is a light green crystalline powder belonging to the class of inorganic basic nickel carbonates [1]. This compound is insoluble in cold water, soluble in ammonia and dilute acids, and decomposes before melting [2]. Commercially supplied as a powder with a typical nickel content of 45–52.5% (gravimetric with dimethylglyoxime), it serves as a versatile precursor for nickel-based catalysts, battery electrode materials, and electroplating bath components . The tetrahydrate form represents a stoichiometrically defined hydrated basic carbonate with the approximate composition NiCO₃·2Ni(OH)₂·4H₂O, distinguishing it from anhydrous basic carbonates and simple nickel carbonate (NiCO₃) [3].

Nickel Carbonate Hydroxide Tetrahydrate Performance Differentiation


In-class substitution among nickel precursors (e.g., nickel nitrate, nickel hydroxide, nickel acetate, or anhydrous nickel carbonate) is not functionally equivalent due to material property divergences that propagate to downstream performance. The carbonate-hydroxide tetrahydrate structure imparts a unique combination of basicity, thermal decomposition pathway, and hydration state that directly influences catalyst morphology, reducibility, and final oxide characteristics [1]. Furthermore, the tetrahydrate form contains four stoichiometric water molecules per formula unit, which modulates its thermal decomposition enthalpy and the resulting nickel oxide crystallite size compared to anhydrous analogs [2]. Procurement decisions must therefore be driven by quantitative performance differentials rather than nominal compositional similarity, as demonstrated by the evidence compiled below.

Nickel Carbonate Hydroxide Tetrahydrate Quantitative Evidence


Catalyst Precursor Performance vs. Nickel Nitrate

When used as a precursor for Ni-Mo-W composite oxide catalysts via hydrothermal synthesis, basic nickel carbonate yields a catalyst with significantly larger pore volume and lower surface area compared to the nickel nitrate precursor route, which correlates with superior hydrodesulfurization (HDS) activity [1]. The nitrate-derived oxide exhibits lower BET surface area and pore volume, whereas the basic nickel carbonate route produces a more amorphous crystal phase with smaller particle size [1].

Catalyst precursor Hydrodesulfurization Composite oxide synthesis

Electrochemical Energy Storage Capacity vs. Nickel Hydroxide

Nickel carbonate hydroxide hydrate (NCHH) electrodes demonstrate substantially higher specific capacity compared to conventional nickel hydroxide-based electrode materials. A 3D mesoporous flower-like NCHH structure delivers a specific capacity of 353 mAh/g at 1 mV/s scan rate and approximately 245 mAh/g at 1.83 A/g current density [1]. In contrast, nickel hydroxide electrodes typically exhibit lower specific capacitance values, though exact head-to-head data in identical systems are limited in the available literature; the class-level inference is that the carbonate component enhances the layered structure and facilitates electrolyte ion diffusion [1].

Supercapacitor Energy storage Battery-grade electrode

Photocatalytic Hydrogen Evolution Activity

Nickel carbonate hydroxide tetrahydrate, when synthesized as hierarchical nanostructures via hydrothermal methods, exhibits photocatalytic hydrogen evolution reaction (HER) activity with a yield of 10 μmol g⁻¹ h⁻¹ under white light irradiation (0.495 W nominal power) [1]. This photocatalytic property was demonstrated for the first time in this material class; comparators such as nickel hydroxide or nickel carbonate alone do not exhibit comparable photocatalytic HER activity under identical conditions without additional cocatalyst modification [1].

Photocatalysis Hydrogen evolution reaction Water splitting

Thermal Decomposition Energetics vs. Nickel Hydroxide

The thermal decomposition pathway of nickel carbonate to nickel oxide is substantially more energetic than that of nickel hydroxide. The carbonate decomposition exhibits a transformation enthalpy (ΔHt) of 28.8 kJ mol⁻¹, compared to only 2.8 kJ mol⁻¹ for nickel hydroxide decomposition [1]. This nearly ten-fold difference in decomposition energetics directly influences the crystallite size, morphology, and defect density of the resulting nickel oxide product.

Thermal analysis Precursor calcination NiO synthesis

Oral Toxicity Ranking Among Nickel Compounds

The relative acute oral toxicity of nickel compounds follows a defined hierarchy. Nickel hydroxycarbonate (basic nickel carbonate) exhibits significantly lower acute oral toxicity compared to nickel sulfate, nickel chloride, nickel fluoride, and nickel acetate. The established toxicity ranking is: nickel fluoride, nickel sulfate, nickel chloride, nickel acetate > nickel sulfamate > nickel hydroxycarbonate > nickel dihydroxide >> nickel subsulfide, nickel oxides [1].

Toxicology Safety assessment Procurement risk evaluation

Nickel Carbonate Hydroxide Tetrahydrate Application Scenarios


Hydrotreating Catalyst Manufacturing

Based on direct comparative evidence, basic nickel carbonate is the preferred precursor over nickel nitrate for manufacturing unsupported Ni-Mo-W hydrodesulfurization catalysts. The carbonate-derived composite oxide yields larger pore volume and more amorphous crystal phase, enabling 99.91% sulfur removal in FCC diesel hydrotreating applications [1]. Procurement of this compound is justified when downstream catalyst specifications require optimized pore architecture for heavy feedstock processing.

Electrode Material for Supercapacitors & Batteries

Nickel carbonate hydroxide tetrahydrate is indicated for synthesis of high-capacity electrochemical energy storage electrodes. The material's specific capacity of 353 mAh/g at 1 mV/s scan rate (and ~245 mAh/g at 1.83 A/g) in mesoporous flower-like morphologies exceeds typical nickel hydroxide baseline performance [1]. This scenario applies to research and industrial development of next-generation supercapacitors and hybrid battery devices.

Photocatalytic Hydrogen Production Without Noble Metals

The compound is suitable for photocatalytic hydrogen evolution applications where standalone activity (without Pt or other noble metal cocatalysts) is required. Hierarchical nanostructures of nickel carbonate hydroxide deliver 10 μmol g⁻¹ h⁻¹ HER yield under white light [1]. This application scenario is relevant for cost-sensitive green hydrogen research seeking earth-abundant photocatalyst materials.

Controlled Thermal Synthesis of Nickel Oxide

The carbonate precursor is preferred over nickel hydroxide for thermal NiO synthesis when higher decomposition enthalpy (28.8 kJ mol⁻¹ vs. 2.8 kJ mol⁻¹ for hydroxide) is desired to achieve specific oxide crystallite sizes, morphologies, or defect densities [1]. This scenario is critical for gas sensor, electrochromic device, and lithium-ion battery anode manufacturing where NiO microstructure dictates functional performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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